3-Cyclopropyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
3-Cyclopropyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a cyclopropyl group at the 3-position and an iodine atom at the 7-position of the triazolo[4,3-a]pyridine ring system. It has a molecular formula of C9H8IN3 and a molecular weight of 285.08 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. This one-pot synthesis is efficient and operationally simple, often carried out at room temperature . Another method involves the use of heterocyclic hydrazones or hydrazides as precursors, although these methods may involve the use of toxic reagents such as phosphorus oxychloride and lead tetra-acetate .
Industrial Production Methods
Industrial production of this compound typically involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 7-position can be substituted with other groups through nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form different heterocyclic structures.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.
Catalysts: Copper catalysts are often employed in C-H arylation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridines, while cyclization reactions can produce different heterocyclic compounds .
Scientific Research Applications
3-Cyclopropyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as a kinase inhibitor, particularly targeting c-Met and VEGFR-2 kinases.
Chemical Biology: The compound is used in studies involving the modulation of biological pathways and the development of new therapeutic agents.
Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, it acts as a dual inhibitor of c-Met and VEGFR-2 kinases, interfering with the signaling pathways involved in cell proliferation and survival . The compound binds to the active sites of these kinases, inhibiting their activity and leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Cyclopropyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine include:
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one: This compound has a similar triazolopyridine core but with a hydroxyl group at the 3-position.
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds bear a 4-oxo-pyridazinone moiety and are investigated for their kinase inhibitory activities.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group and iodine atom enhances its reactivity and potential as a therapeutic agent .
Properties
Molecular Formula |
C9H8IN3 |
---|---|
Molecular Weight |
285.08 g/mol |
IUPAC Name |
3-cyclopropyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C9H8IN3/c10-7-3-4-13-8(5-7)11-12-9(13)6-1-2-6/h3-6H,1-2H2 |
InChI Key |
QWFWQDDDOMSMQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C3N2C=CC(=C3)I |
Origin of Product |
United States |
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